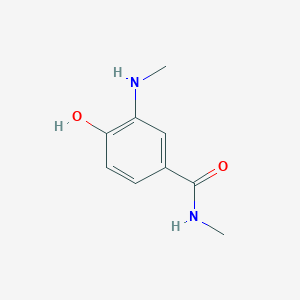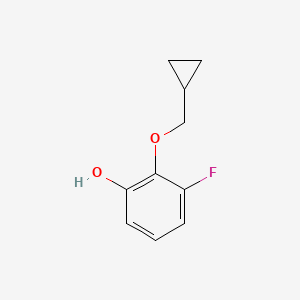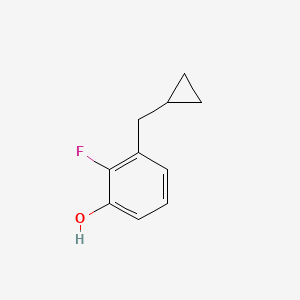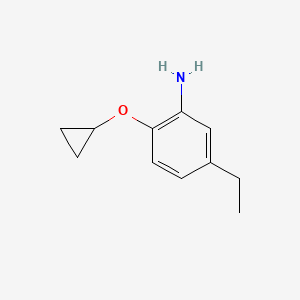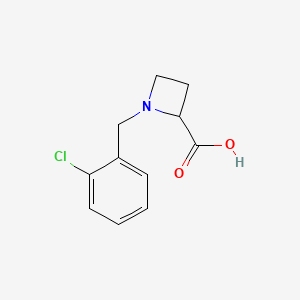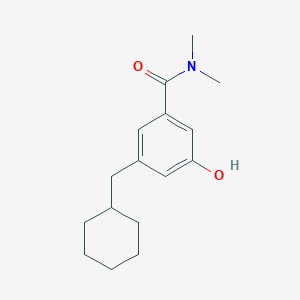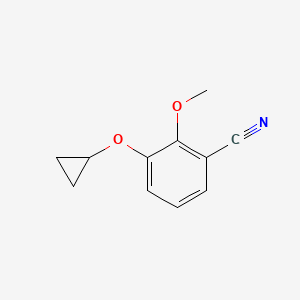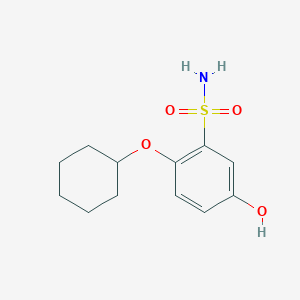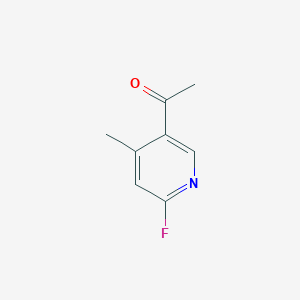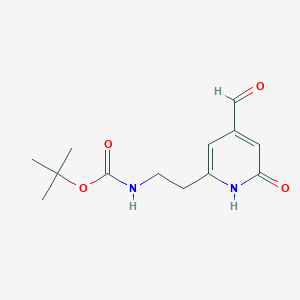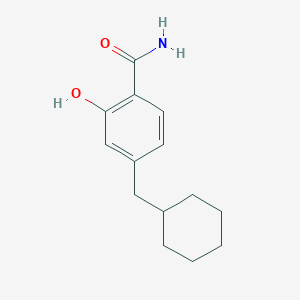
(7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate is a complex organic molecule that features a benzofuran core with a tert-butoxycarbonylamino group and a trifluoromethanesulfonate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate typically involves multiple steps. One common route starts with the preparation of the benzofuran core, followed by the introduction of the tert-butoxycarbonylamino group. The final step involves the formation of the trifluoromethanesulfonate ester. Specific reaction conditions, such as the use of coupling reagents and protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzofuran core can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonate group .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for constructing diverse chemical structures .
Biology and Medicine
In biology and medicine, derivatives of this compound may be explored for their potential pharmacological activities. The tert-butoxycarbonylamino group is often used as a protecting group in peptide synthesis, which is crucial for developing new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
Mecanismo De Acción
The mechanism by which (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the tert-butoxycarbonylamino group can protect amino groups during peptide synthesis, preventing unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl chloride
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl bromide
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl iodide
Uniqueness
Compared to these similar compounds, (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group than halides. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
Propiedades
Fórmula molecular |
C15H18F3NO6S |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
[7-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1-benzofuran-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C15H18F3NO6S/c1-14(2,3)25-13(20)19-11-6-4-5-9-7-10(24-12(9)11)8-23-26(21,22)15(16,17)18/h4-6,10H,7-8H2,1-3H3,(H,19,20) |
Clave InChI |
FWHOUZLWMRSPIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC(C2)COS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


